![molecular formula C28H27ClN4O2S B2563246 N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422283-37-2](/img/structure/B2563246.png)
N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H27ClN4O2S and its molecular weight is 519.06. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is essential for the proper functioning of the nervous system.
Mode of Action
This compound acts as an inhibitor of acetylcholinesterase . It binds to the active site of the enzyme through a hydrogen bond with Trp279 . This binding prevents the enzyme from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the synaptic cleft.
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of nerve impulses. This can have various downstream effects, depending on the specific neural pathways involved.
Result of Action
The inhibition of acetylcholinesterase by this compound results in an increased concentration of acetylcholine in the synaptic cleft . This can enhance nerve impulse transmission, potentially leading to improved cognitive function.
Biochemical Analysis
Biochemical Properties
This compound has shown potential in modulating different targets involved in the neurodegenerative cascade of Alzheimer’s disease . It has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . The compound’s interaction with the AChE peripheral anionic site inhibits AChE-mediated Aβ fibrillogenesis .
Cellular Effects
N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . This suggests that it may influence cell signaling pathways and cellular metabolism.
Molecular Mechanism
Molecular docking and simulations studies have indicated that this compound could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This binding interaction with Aβ suggests a mechanism of action involving enzyme inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
Its ability to prevent β-sheet aggregation and fibril formation suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, administration of this compound (5 mg kg −1) significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes . This suggests that the effects of the compound may vary with different dosages.
Metabolic Pathways
Its interaction with AChE suggests that it may be involved in the cholinergic pathway .
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential pharmacological applications. This article discusses its biological activity based on available research findings, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H27ClN4O2S
- Molecular Weight : 519.1 g/mol
- LogP : 4.7 (indicating lipophilicity)
The structure contains a piperidine ring linked to a benzyl group and a tetrahydroquinazoline moiety, which contributes to its biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, particularly acetylcholinesterase (ACHE), which plays a crucial role in cholinergic signaling in the nervous system .
- Modulation of Receptor Activity : The compound's structure suggests potential interaction with various receptors, including those involved in pain modulation and inflammation pathways.
- Antioxidant Properties : Some studies have indicated that compounds with similar structures exhibit antioxidant activity, which could contribute to neuroprotective effects .
Biological Activity Data
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that related compounds showed significant neuroprotective effects against oxidative stress in neuronal cell cultures. This suggests that this compound may have similar protective properties .
- Pain Management Potential : Research on similar piperidine derivatives indicates potential analgesic effects through modulation of pain pathways in animal models. This opens avenues for exploring its use in pain management therapies .
- Pharmacokinetics : The compound's lipophilicity (LogP = 4.7) suggests good membrane permeability, which is favorable for oral bioavailability and CNS penetration . This characteristic is critical for compounds targeting neurological conditions.
Scientific Research Applications
Biochemical Pathways
The compound has shown potential in modulating pathways involved in neurodegenerative diseases such as Alzheimer’s disease:
- Inhibition of AChE : Leads to increased acetylcholine concentration.
- Neuroprotective Effects : Exhibits protective effects on neuronal cells against oxidative stress and amyloid-beta toxicity.
- Molecular Interactions : Studies indicate that it may stabilize the α-helical conformation of amyloid-beta peptides, preventing their aggregation.
Neuropharmacology
Recent studies have identified this compound as a promising candidate for neuropharmacological applications due to its AChE inhibitory activity and neuroprotective properties:
- Cellular Studies : In vitro studies on SH-SY5Y neuroblastoma cells demonstrated that the compound protects against Aβ-induced cell death and oxidative damage by inhibiting reactive oxygen species (ROS) generation.
- Molecular Docking : Computational studies suggest that the compound binds effectively to Aβ peptides, potentially inhibiting their toxic conformations.
Therapeutic Potential
Given its mechanism of action and biochemical properties, this compound may have therapeutic applications in treating neurodegenerative disorders:
- Alzheimer's Disease : Its ability to inhibit AChE suggests it could enhance cognitive function in patients with Alzheimer's.
- Other Neurodegenerative Disorders : The neuroprotective effects could extend to other conditions characterized by oxidative stress and neuroinflammation.
Study on Neuroprotective Effects
A study published in a peer-reviewed journal demonstrated that N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide significantly reduced cell death in SH-SY5Y cells exposed to amyloid-beta and hydrogen peroxide:
- Methodology : Cells were treated with various concentrations of the compound prior to exposure to neurotoxic agents.
- Results : The compound reduced cell death by up to 60% compared to untreated controls.
This study highlights the potential for this compound in developing new treatments for Alzheimer's disease and related conditions.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN4O2S/c29-22-9-6-20(7-10-22)18-33-27(35)24-11-8-21(16-25(24)31-28(33)36)26(34)30-23-12-14-32(15-13-23)17-19-4-2-1-3-5-19/h1-7,9-10,21,23-25H,8,11-18H2,(H,30,34)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIPLUBDSDGZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NC(=S)N(C2=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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